molecular formula C12H14N2O3 B12908997 3(2H)-Benzoxazolecarboxamide, N-butyl-2-oxo- CAS No. 143207-32-3

3(2H)-Benzoxazolecarboxamide, N-butyl-2-oxo-

Cat. No.: B12908997
CAS No.: 143207-32-3
M. Wt: 234.25 g/mol
InChI Key: VAWTXJAARVWUBM-UHFFFAOYSA-N
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Description

N-Butyl-2-oxobenzo[d]oxazole-3(2H)-carboxamide is a heterocyclic compound belonging to the oxazole family Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-2-oxobenzo[d]oxazole-3(2H)-carboxamide typically involves the condensation of 2-aminophenol with an aldehyde under reflux conditions. For instance, a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) can be used to facilitate the reaction in water, yielding the desired product in high yields . Another method involves the use of titanium tetraisopropoxide (TTIP) as a catalyst in the presence of aqueous hydrogen peroxide and ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-2-oxobenzo[d]oxazole-3(2H)-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the oxazole ring.

    Reduction: Reduced forms of the oxazole ring.

    Substitution: Substituted oxazole derivatives with various functional groups.

Scientific Research Applications

N-Butyl-2-oxobenzo[d]oxazole-3(2H)-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Butyl-2-oxobenzo[d]oxazole-3(2H)-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxybenzo[d]oxazole
  • 2-Ethoxybenzo[d]oxazole
  • 2-Methoxy-5-chlorobenzo[d]oxazole
  • 2-Ethoxy-5-chlorobenzo[d]oxazole

Uniqueness

N-Butyl-2-oxobenzo[d]oxazole-3(2H)-carboxamide stands out due to its unique butyl group, which can influence its chemical reactivity and biological activity. Compared to other oxazole derivatives, this compound may exhibit distinct properties that make it suitable for specific applications in medicinal chemistry and material science .

Properties

CAS No.

143207-32-3

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

N-butyl-2-oxo-1,3-benzoxazole-3-carboxamide

InChI

InChI=1S/C12H14N2O3/c1-2-3-8-13-11(15)14-9-6-4-5-7-10(9)17-12(14)16/h4-7H,2-3,8H2,1H3,(H,13,15)

InChI Key

VAWTXJAARVWUBM-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)N1C2=CC=CC=C2OC1=O

Origin of Product

United States

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